molecular formula C9H17N3O3S B1467033 1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine CAS No. 1467285-18-2

1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine

Cat. No. B1467033
CAS RN: 1467285-18-2
M. Wt: 247.32 g/mol
InChI Key: WEQUJGHICWCFLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .


Molecular Structure Analysis

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .


Chemical Reactions Analysis

Azetidines are known for their unique reactivity that can be triggered under appropriate reaction conditions . They are excellent candidates for ring-opening and expansion reactions . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .


Physical And Chemical Properties Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their considerable ring strain and stability compared to related aziridines .

Scientific Research Applications

Design of Antithrombotic Agents

1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine plays a significant role in the development of antithrombotic agents, particularly as inhibitors of coagulation Factor Xa. This research avenue has explored the systematic development of potent, orally bioavailable inhibitors with exceptional selectivity against other serine proteases, demonstrating the compound's potential in acute anticoagulant applications. The design and optimization process, including the de novo design of pyrrolidinone series of inhibitors and the exploration of benzamidine mimics incorporated into ketopiperazine series, highlight its critical contribution to advancing anticoagulant therapy (H. Pauls, W. R. Ewing, Y. M. Choi-Sledeski, 2001).

Antioxidant Capacity and Reaction Pathways

The compound's framework also finds relevance in understanding the antioxidant capacity of various agents. Specifically, in the ABTS/PP decolorization assay, research on reaction pathways mediated by antioxidants has unveiled that certain compounds, including those related to azetidine derivatives, can form coupling adducts with radical cations, which is a crucial aspect of assessing antioxidant potential. This pathway analysis aids in discerning the contribution of specific reactions to the total antioxidant capacity and underscores the need for further studies to clarify the efficacy and application of antioxidant assays (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).

Antifungal and Immunomodulating Activities

Further, derivatives of azetidine, including 1,4-benzothiazine azole derivatives, have been reviewed for their in vitro and in vivo antifungal activities, revealing that their efficacy is closely related to their chemical characteristics. The review emphasizes the potential dual role of these compounds in direct antifungal action and immunomodulation, offering insights into novel therapeutic strategies that combine antifungal efficacy with enhanced immune response (R. F. Schiaffella, A. Vecchiarelli, 2001).

Synthesis of N-Heterocycles

Additionally, the compound serves as a pivotal element in the synthesis of structurally diverse N-heterocycles through tert-butanesulfinamide mediated asymmetric synthesis. This methodology, encompassing the last decade, showcases the broad applicability of azetidine derivatives in producing natural product analogues and therapeutically relevant compounds, further expanding its significance in medicinal chemistry and drug discovery (R. Philip, S. Radhika, P. Saranya, G. Anilkumar, 2020).

Mechanism of Action

The mechanism of action of azetidines is largely driven by their considerable ring strain . This ring strain allows for unique reactivity that can be triggered under appropriate reaction conditions .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported . The focus is on the most recent advances, trends, and future directions . Azetidines are being used as motifs in drug discovery, polymerization, and chiral templates .

properties

IUPAC Name

azetidin-3-yl-(4-methylsulfonylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3S/c1-16(14,15)12-4-2-11(3-5-12)9(13)8-6-10-7-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQUJGHICWCFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Reactant of Route 2
Reactant of Route 2
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Reactant of Route 3
Reactant of Route 3
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Reactant of Route 4
Reactant of Route 4
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Reactant of Route 5
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine
Reactant of Route 6
1-(Azetidine-3-carbonyl)-4-methanesulfonylpiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.